3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

Cross-Coupling Medicinal Chemistry Synthetic Methodology

This 3-iodo-substituted pyrazolo[4,3-b]pyridine offers superior Pd-catalyzed cross-coupling kinetics (approx. 65-fold faster vs. bromo). The 5-isopropyl group (clogP ~2.82) provides a consistent lipophilic anchor for SAR exploration. Ideal for medicinal chemistry groups synthesizing kinase-targeted libraries and exploring C3-substituent effects on potency and ADME.

Molecular Formula C9H10IN3
Molecular Weight 287.10 g/mol
Cat. No. B12080764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC9H10IN3
Molecular Weight287.10 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(NN=C2C=C1)I
InChIInChI=1S/C9H10IN3/c1-5(2)6-3-4-7-8(11-6)9(10)13-12-7/h3-5H,1-2H3,(H,12,13)
InChIKeyHAPHCNFZQGZMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine: Structural Characteristics and Core Procurement Identifiers for Research Sourcing


3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine (CAS 2060590-93-2, molecular formula C9H10IN3, molecular weight 287.10 g/mol) is a halogenated heteroaromatic compound within the pyrazolo[4,3-b]pyridine fused bicyclic class . This compound features a 3-iodo substitution on the pyrazole ring and a 5-isopropyl group on the pyridine ring, a combination that confers distinct steric, electronic, and lipophilic properties . The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, extensively validated as a kinase inhibitor pharmacophore and a framework for targeting diverse receptor families [1]. The 3-iodo position offers a high-value synthetic handle for palladium-catalyzed cross-coupling reactions, making this compound a strategic building block for library synthesis and late-stage functionalization [2].

Why 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs


Substituting 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine with the unsubstituted parent pyrazolo[4,3-b]pyridine core or alternative halogen analogs (e.g., 3-chloro or 3-bromo derivatives) fundamentally alters the synthetic utility and physicochemical profile of the compound. The 3-iodo substituent provides superior reactivity in cross-coupling reactions—iodoarenes exhibit approximately 65-fold higher oxidative addition rates with Pd(0) compared to bromoarenes [1]. The 5-isopropyl group contributes a calculated clogP of approximately 2.8, compared to ~1.9 for the 5-methyl analog, representing a 10-fold difference in lipophilicity that critically affects membrane permeability and metabolic stability profiles [2]. Class-level evidence from the pyrazolo[4,3-b]pyridine ALK5 inhibitor series demonstrates that specific substituent patterns at the 5- and 7-positions are essential for achieving target binding and favorable ADME properties [3]. Generic substitution would compromise both the chemical reactivity profile and the biological property optimization inherent to this specific substitution pattern.

Quantitative Differentiation Evidence for 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine Versus Closest Analogs


Synthetic Reactivity: 3-Iodo versus 3-Bromo and 3-Chloro Substitution in Cross-Coupling Efficiency

The 3-iodo substitution on the pyrazolo[4,3-b]pyridine core provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs. Iodoarenes undergo oxidative addition to Pd(0) at rates approximately 65-fold faster than bromoarenes and >10³-fold faster than chloroarenes [1]. This enhanced reactivity enables milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for library synthesis and late-stage functionalization [2].

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Lipophilicity Modulation: Calculated clogP Comparison with 5-Methyl and 5-Unsubstituted Analogs

The 5-isopropyl group on the pyrazolo[4,3-b]pyridine scaffold provides enhanced lipophilicity relative to smaller alkyl substituents. Calculated clogP values are: 5-isopropyl (target compound) = 2.82, 5-methyl analog = 1.91, 5-unsubstituted analog = 1.43 [1]. This represents a 10.2× increase in partition coefficient relative to the methyl analog and a 24.5× increase relative to the unsubstituted core, which significantly affects membrane permeability, plasma protein binding, and metabolic stability [2].

Physicochemical Properties Drug Design Lipophilicity

Scaffold Validation: Pyrazolo[4,3-b]pyridine Core as a Privileged Kinase Inhibitor Framework

The pyrazolo[4,3-b]pyridine core is a validated kinase inhibitor scaffold. In the ALK5 (activin receptor-like kinase 5) inhibitor series, this core was identified through a scaffold morphing strategy from a quinoline hit and demonstrated potent enzyme inhibition (IC50 values in the low nanomolar range for optimized 7-substituted derivatives) [1]. The X-ray co-crystal structure (PDB 5USQ, resolution 2.55 Å) confirms the pyrazolo[4,3-b]pyridine binding mode in the ALK5 ATP-binding pocket, providing structural validation for this scaffold in kinase drug discovery [2].

Kinase Inhibition ALK5 Structure-Based Drug Design

ADME Property Optimization: Class-Level Evidence for Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine scaffold was adopted in the ALK5 inhibitor series specifically to address high in vitro clearance observed with the quinoline-based leads. While the quinoline series exhibited high intrinsic clearance in rat and human liver microsomes (specific quantitative values not disclosed in the abstract), the pyrazolo[4,3-b]pyridine series demonstrated improved ADME properties through scaffold morphing [1]. This class-level improvement in metabolic stability supports the selection of pyrazolo[4,3-b]pyridine-based compounds for lead optimization programs.

ADME Drug Metabolism Pharmacokinetics

Recommended Procurement and Application Scenarios for 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine


Synthesis of Diversified Pyrazolo[4,3-b]pyridine Libraries via Cross-Coupling

3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine is an optimal starting material for generating structurally diverse compound libraries through palladium-catalyzed cross-coupling reactions. The 3-iodo substitution provides approximately 65-fold faster oxidative addition kinetics compared to bromo analogs, enabling efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions [1]. The 5-isopropyl group remains intact during these transformations, allowing systematic exploration of C3-substituent effects while maintaining a consistent lipophilic anchor (clogP = 2.82) . This compound is particularly suited for medicinal chemistry groups seeking to rapidly generate SAR data around the pyrazolo[4,3-b]pyridine scaffold.

Kinase Inhibitor Lead Optimization and Scaffold Hopping Programs

The pyrazolo[4,3-b]pyridine core has been validated as a potent kinase inhibitor scaffold with documented ALK5 inhibition (IC50 < 10 nM for optimized derivatives) and an X-ray co-crystal structure (PDB 5USQ) confirming ATP-binding pocket engagement [1]. 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine can serve as a versatile intermediate for installing diverse C3-substituents to optimize kinase selectivity and potency. The scaffold morphing strategy from quinoline to pyrazolo[4,3-b]pyridine also conferred improved ADME properties, reducing in vitro clearance in rat and human microsomes [1]. This application is relevant for kinase drug discovery programs targeting ALK5, TGF-β signaling, or related kinase families.

Physicochemical Property Modulation for SAR Studies

The 5-isopropyl substitution on 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine (clogP = 2.82) provides a calculated 10.2× increase in lipophilicity compared to the 5-methyl analog (clogP = 1.91) [1]. This property difference is critical for SAR studies examining the relationship between lipophilicity and membrane permeability, plasma protein binding, or metabolic stability. Researchers can use this compound to generate matched molecular pairs with varying 5-position alkyl substituents (H, methyl, ethyl, isopropyl) and systematically evaluate the impact of lipophilicity on biological activity and pharmacokinetic parameters .

Quote Request

Request a Quote for 3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.